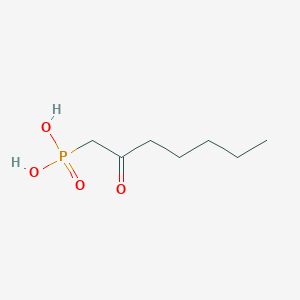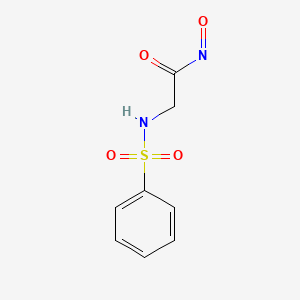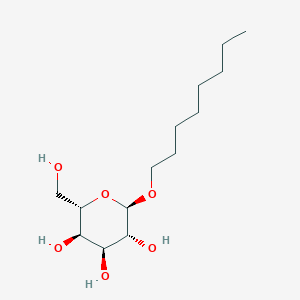
2-Oxoheptylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXOHEPTYLPHOSPHONIC ACID is an organic compound belonging to the class of organic phosphonic acids. It is characterized by the presence of a phosphonic acid group attached to a heptyl chain with a ketone functional group at the second position. The molecular formula of this compound is C7H15O4P, and it has a molecular weight of 194.165 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-OXOHEPTYLPHOSPHONIC ACID can be achieved through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids, including this compound, often involves the use of phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Chemical Reactions Analysis
Types of Reactions: 2-OXOHEPTYLPHOSPHONIC ACID undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phosphonic acid group can participate in substitution reactions to form esters or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols or amines can be used for esterification or amidation reactions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides
Scientific Research Applications
2-OXOHEPTYLPHOSPHONIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of various organic compounds, including phosphonylated quinoxaline dioxides and pyrrolomorphinan derivatives
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, including as a pro-drug or in bone targeting
Industry: Utilized in the preparation of specific inhibitors of endocannabinoid biosynthesis and as a Wittig-Horner reagent for the synthesis of 1-substituted 1-octen-3-ones
Mechanism of Action
The mechanism of action of 2-OXOHEPTYLPHOSPHONIC ACID involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit enolase-phosphatase E1, which plays a role in various biochemical pathways . The compound’s phosphonic acid group allows it to form strong interactions with metal ions and active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Dimethyl 2-oxoheptylphosphonate: A dimethyl ester derivative of 2-OXOHEPTYLPHOSPHONIC ACID, used in similar applications.
Diethyl (2-oxopropyl)phosphonate: Another phosphonate compound with similar reactivity and applications.
Uniqueness: this compound is unique due to its specific structure, which combines a heptyl chain with a ketone and a phosphonic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific research applications .
Properties
CAS No. |
69639-73-2 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
2-oxoheptylphosphonic acid |
InChI |
InChI=1S/C7H15O4P/c1-2-3-4-5-7(8)6-12(9,10)11/h2-6H2,1H3,(H2,9,10,11) |
InChI Key |
ACMQFLCUSWMWKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Cyano-phenyl)-3-[2-(2,6-dichloro-phenyl)-1-imino-ethyl]-thiourea](/img/structure/B10757054.png)

![Dimethyl (1r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hepta-2,5-Diene-2,3-Dicarboxylate](/img/structure/B10757083.png)
![[[Cyclohexanesulfonyl-glycyl]-3[pyridin-4-YL-aminomethyl]alanyl]piperidine](/img/structure/B10757086.png)
![N-(4-{[(3s)-3-(Dimethylamino)pyrrolidin-1-Yl]carbonyl}phenyl)-5-Fluoro-4-[2-Methyl-1-(1-Methylethyl)-1h-Imidazol-5-Yl]pyrimidin-2-Amine](/img/structure/B10757093.png)
![5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B10757097.png)
![2-Fluoro-4-[4-(4-Fluorophenyl)-1h-Pyrazol-3-Yl]pyridine](/img/structure/B10757104.png)

![N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide](/img/structure/B10757112.png)

![2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide](/img/structure/B10757120.png)



